molecular formula C16H20N2O4S B2819605 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034240-97-4

3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2819605
CAS No.: 2034240-97-4
M. Wt: 336.41
InChI Key: CYIVGFNJOYBHSC-UHFFFAOYSA-N
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Description

3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an oxazolidine-2,4-dione moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where 3-methylthiophene is acylated with a suitable acyl chloride.

    Formation of the Oxazolidine-2,4-dione Moiety: This step involves the cyclization of a dihydroxy compound with urea or a similar reagent under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the oxazolidine-2,4-dione moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving piperidine or thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine and thiophene moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione
  • 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Uniqueness

The presence of the oxazolidine-2,4-dione moiety in 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione distinguishes it from similar compounds. This moiety can impart unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-6-9-23-13(11)2-3-14(19)17-7-4-12(5-8-17)18-15(20)10-22-16(18)21/h6,9,12H,2-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIVGFNJOYBHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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